molecular formula C12H13FN2O B3088038 1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 118049-03-9

1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No. B3088038
CAS RN: 118049-03-9
M. Wt: 220.24 g/mol
InChI Key: CMFVCYMYVGRETF-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one is a chemical compound that has been studied for its potential therapeutic applications. It is commonly referred to as FPP and belongs to the class of pyrazolone derivatives. FPP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

FPP has several advantages for use in lab experiments. It is relatively easy to synthesize and has been well-characterized in terms of its chemical and physical properties. FPP also exhibits a range of biochemical and physiological effects, making it a promising candidate for further research.
However, there are also limitations to the use of FPP in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could confound experimental results. Additionally, FPP has not yet been extensively studied in human subjects, so its safety and efficacy in humans are not yet fully known.

Future Directions

There are several potential future directions for research on FPP. One area of interest is the development of FPP-based drugs for the treatment of inflammation, pain, and other conditions. Another potential direction is the study of FPP's effects on ion channels and other molecular targets, which could lead to the development of new drugs with improved efficacy and safety profiles. Additionally, further research is needed to fully understand the mechanism of action of FPP and its potential off-target effects.

Scientific Research Applications

FPP has been studied for its potential therapeutic applications in a range of scientific research fields. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various diseases and conditions.

properties

IUPAC Name

2-(4-fluorophenyl)-5-propyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c1-2-3-10-8-12(16)15(14-10)11-6-4-9(13)5-7-11/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFVCYMYVGRETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=O)C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 2
1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 3
1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 4
1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 5
1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 6
1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one

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